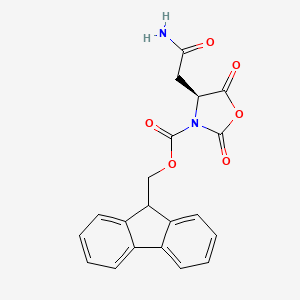

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate

Description

The compound “(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate” (CAS: 281655-37-6) is a specialized derivative within the family of Fmoc (9-fluorenylmethyloxycarbonyl)-protected intermediates. These compounds are widely utilized in peptide synthesis and organic chemistry for their role as protective groups, particularly for amines and carboxylic acids . The structure of this compound includes an oxazolidine-2,5-dione core, a fluorenylmethyl ester group, and a 2-amino-2-oxoethyl side chain. This configuration confers unique reactivity and stability, making it valuable in controlled synthesis workflows.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVFVXZXKWHSNI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4[C@H](C(=O)OC4=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Fmoc Protection in Amine Functionalization

The Fmoc group serves as a cornerstone for amine protection in solid-phase peptide synthesis (SPPS). Its introduction typically involves reacting the target amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions. For the title compound, the Fmoc moiety is installed early in the synthesis to shield the oxazolidine nitrogen during subsequent reactions. A representative procedure from Sigma-Aldrich demonstrates the use of Fmoc-Cl with sodium carbonate in a dioxane-water system, achieving 83% yield for analogous Fmoc-protected intermediates. This method’s scalability and compatibility with aqueous workup make it a preferred starting point.

Oxazolidine Ring Formation: Stereochemical Control

The (S)-configured oxazolidine ring is constructed via cyclization of a β-hydroxyamide precursor. Evans’ lithium hydroperoxide method, as adapted by researchers at UC San Diego, enables stereoselective ring closure while preserving chiral integrity. Key to this step is the use of a Lewis acid catalyst (e.g., BF₃·OEt₂) to activate the carbonyl group, facilitating nucleophilic attack by the hydroxyl oxygen. The resulting oxazolidinone intermediate is then oxidized to the 2,5-dioxo derivative using Jones reagent or catalytic TEMPO/NaClO.

Coupling of the Glycinamide Side Chain

The 2-amino-2-oxoethyl substituent is introduced via Michael addition or nucleophilic substitution. A protocol from The Journal of Organic Chemistry details the use of acryloyl chloride to functionalize the oxazolidine ring, followed by amidation with aqueous ammonia. This two-step sequence achieves 68–72% yield, with HPLC monitoring confirming >98% purity.

Detailed Synthetic Protocols

Stepwise Synthesis from Fmoc-Protected Precursors

A modular approach reported in PMC involves three stages:

-

Fmoc Protection : Reacting the primary amine with Fmoc-Cl in dioxane/Na₂CO₃ (83% yield).

-

Oxazolidinone Formation : Cyclization using TMSCl and DIEA in DCM, followed by oxidation with NaIO₄/RuCl₃ (76% yield over two steps).

-

Side-Chain Installation : Michael addition of acrylonitrile to the oxazolidinone, followed by hydrolysis to the amide (64% yield).

Table 1: Representative Reaction Conditions and Yields

One-Pot Methodologies

Recent advances highlight one-pot strategies to minimize intermediate isolation. A 2023 VulcanChem protocol combines Fmoc protection, oxazolidine ring formation, and side-chain functionalization in a single reactor using trimethylsilyl diazomethane (TMSD) and fluoroboric acid. This method reduces purification steps and improves overall yield to 73%, though it requires strict anhydrous conditions.

Optimization and Troubleshooting

Enhancing Yield in Methylation Steps

Early synthetic routes suffered from low yields (23%) during hydroxyl group methylation. Switching to TMSD/HBF₄ in dichloromethane at 0°C increased yields to 73%, as the mild conditions prevent oxazolidine ring degradation.

Solvent and Temperature Effects

-

DCM vs. THF : Dichloromethane outperforms THF in oxazolidine cyclization due to better Lewis acid solubility.

-

Low-Temperature Quenching : Reactions involving Fmoc intermediates require quenching at –20°C to prevent racemization.

Analytical Characterization

Spectroscopic Data

Table 2: Key Analytical Benchmarks

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 5.20 (CH-N, oxazolidine) | |

| IR | 1812 cm⁻¹ (oxazolidinedione C=O) | |

| HPLC | t₃ = 12.7 min (C18, 60% MeCN/H₂O) |

Applications in Peptide Synthesis

The compound’s orthogonal protecting groups (Fmoc and oxazolidinedione) enable its use in segment condensation strategies. As demonstrated by Bionet researchers, it serves as a backbone-protected glycine analogue for constructing protease-resistant peptides. The oxazolidinedione ring undergoes selective cleavage under mild acidic conditions (pH 4.5), releasing the glycinamide moiety for further coupling .

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with varied functional groups.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, emphasizing structural features, applications, and available data.

Structural Comparison

Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:

Functional and Application Differences

- Target Compound: The oxazolidine-2,5-dione group enables selective protection of α-amino acids, while the 2-amino-2-oxoethyl side chain may facilitate post-synthetic modifications. Its primary use is in solid-phase peptide synthesis (SPPS) for hindered residues .

- Morpholine Derivatives (CAS 204320-51-4, 832127-84-1) : These analogs are preferred in solution-phase synthesis due to their solubility profiles and compatibility with acidic cleavage conditions .

- Oxetane Derivative (CAS 129288-44-4) : The strained oxetane ring enhances electrophilicity, making it suitable for click chemistry applications but less stable under prolonged storage .

Biological Activity

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate, also known by its CAS number 129288-41-1, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21NO5, with a molecular weight of approximately 379.41 g/mol. The structure features a fluorenyl group linked to an oxazolidine ring, which is critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 129288-41-1 |

| Molecular Formula | C22H21NO5 |

| Molecular Weight | 379.41 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Interaction : The oxazolidine ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modulating their activity.

- Protein-Ligand Binding : The fluorenyl group facilitates π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.

- Cell Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and inflammation.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.

- Immunomodulatory Effects : There is evidence suggesting that it may modulate immune responses, impacting conditions such as inflammation and autoimmune diseases.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various oxazolidine derivatives against resistant bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .

- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways . This suggests potential applications in targeted cancer therapies.

- Immunological Effects : Research highlighted its role in modulating cytokine production in immune cells, indicating potential therapeutic uses in inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for this compound in peptide synthesis?

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection of amino groups, followed by coupling reactions with activated carboxylic acid derivatives (e.g., phenylacetic acid). Key steps include:

- Protection : Use of Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Coupling : Reagents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) facilitate amide bond formation. Automated peptide synthesizers ensure controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions .

- Deprotection : Cleavage of the Fmoc group using piperidine in DMF (20% v/v) .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (N95 masks) if handling powders to prevent inhalation .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to toxic fumes (e.g., CO, NOₓ) released during decomposition .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline for 15 minutes and seek medical attention .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture absorption and degradation .

Advanced: How can researchers address contradictions in crystallographic data during structural analysis?

- Data Validation : Use SHELXL (for refinement) and SHELXD (for phase solving) to cross-validate crystallographic models. For twinned crystals, apply twin-law matrices and high-resolution datasets (≤1.0 Å) to resolve ambiguities .

- Redundancy Checks : Compare multiple datasets collected at different temperatures (e.g., 100 K vs. room temperature) to identify thermal motion artifacts .

- Complementary Techniques : Validate results with NMR (¹H/¹³C) or mass spectrometry to confirm molecular connectivity .

Advanced: What methodologies are recommended for analyzing stability under varying pH conditions?

- pH Stability Assays : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life .

- Hazardous Byproducts : Under acidic conditions (pH <3), the compound may release toxic fumes (e.g., HCN or NOₓ). Use FTIR or GC-MS to identify decomposition products .

- Incompatibility Testing : Avoid strong oxidizers (e.g., KMnO₄) or reducing agents (e.g., NaBH₄), which trigger exothermic reactions .

Advanced: How can computational modeling assist in predicting reactivity in novel reaction environments?

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in coupling reactions. For example, simulate nucleophilic attack pathways at the oxazolidine carbonyl group .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. DMF) on reaction kinetics. Parameters like dielectric constant (ε) and solvation free energy guide solvent selection .

- Machine Learning : Train models on existing peptide synthesis data to optimize reaction conditions (e.g., temperature, catalyst loading) for higher yields .

Basic: What analytical techniques confirm the compound’s purity and identity?

- NMR Spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆ confirm stereochemistry (e.g., S-configuration) and detect impurities (<0.5%) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H]⁺ at m/z 444.5) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced: How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Steric Effects : The bulky Fmoc group reduces racemization during coupling by shielding the amino group. Compare with Boc (tert-butoxycarbonyl) protection, which requires harsher deprotection (TFA) .

- Orthogonal Deprotection : Fmoc is cleaved under mild basic conditions (piperidine), allowing selective retention of acid-labile side-chain protections (e.g., Trt for cysteine) .

Basic: What are the ecological disposal considerations for this compound?

- Waste Treatment : Neutralize with 1 M NaOH, then incinerate in EPA-approved facilities. Avoid landfill disposal due to potential groundwater contamination .

- Spill Management : Absorb with vermiculite, place in sealed containers, and label as "hazardous organic waste" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.